Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
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Overview
Description
Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that features a furan ring, a thiazepane ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds containing furan and indole scaffolds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
A compound with a similar structure, 4-(furan-2-yl)benzaldehyde, has been reported to have high gastrointestinal absorption and to be bbb permeant .
Result of Action
Indole derivatives, which share structural similarities with the compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The success of sm cross-coupling reactions, which compounds with similar structures may undergo, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Thiazepane Ring Formation: The thiazepane ring is formed by the reaction of a suitable amine with a thioester, followed by cyclization.
Benzoate Ester Formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Amides or ethers, depending on the nucleophile used
Scientific Research Applications
Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties due to the presence of the furan and thiazepane rings.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of complex organic molecules with biological systems.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furfural share the furan ring structure and exhibit similar reactivity.
Thiazepane Derivatives: Compounds like thiazepine and thiazolidine share the thiazepane ring and have similar biological activities.
Uniqueness
Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is unique due to the combination of the furan and thiazepane rings within a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
methyl 2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-22-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(24-12-10-19)15-7-4-11-23-15/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNFODAKLAVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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